DBCO-NHCO-PEG4-NH-Boc: An In-depth Technical Guide for Advanced Bioconjugation
DBCO-NHCO-PEG4-NH-Boc: An In-depth Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document elucidates the chemical properties, applications, and detailed experimental protocols associated with this versatile molecule. Particular emphasis is placed on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offering researchers a practical resource for employing this linker in their work.
Introduction
DBCO-NHCO-PEG4-NH-Boc is a sophisticated chemical tool designed for the precise covalent linkage of biomolecules. Its structure is trifunctional, incorporating a Dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of moieties makes it an invaluable asset in the development of complex bioconjugates.
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Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological milieu without the need for a cytotoxic copper catalyst.[1]
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Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible spacer to minimize steric hindrance between the conjugated biomolecules.[2]
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a latent primary amine. Following deprotection under acidic conditions, this amine becomes available for subsequent conjugation to molecules containing, for example, an activated carboxylic acid.[3]
Physicochemical Properties
A summary of the key physicochemical properties of DBCO-NHCO-PEG4-NH-Boc is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₄H₄₅N₃O₈ |
| Molecular Weight | 623.8 g/mol [3] |
| CAS Number | 1255942-12-1[3] |
| Purity | Typically >95-98% (determined by HPLC)[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[3] The PEG4 spacer imparts some aqueous solubility. |
| Storage Conditions | Store at -20°C, protected from light and moisture.[3] |
Applications in Bioconjugation
The unique trifunctional nature of DBCO-NHCO-PEG4-NH-Boc makes it a versatile linker for a variety of bioconjugation applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. DBCO-NHCO-PEG4-NH-Boc can be employed as a linker to connect the antibody to the cytotoxic drug.[1] A general workflow for ADC synthesis using this linker is depicted below.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] DBCO-NHCO-PEG4-NH-Boc can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.[1]
Quantitative Data
The following tables summarize key quantitative data for the application of DBCO-NHCO-PEG4-NH-Boc in bioconjugation.
Table 1: Reaction Parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.5 | Reaction is generally faster at higher pH, but the stability of the biomolecules must be considered. |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:10 | An excess of the azide-containing molecule can drive the reaction to completion.[5] |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours for challenging conjugations.[5] |
| Second-Order Rate Constant (k₂) | 0.32 - 1.22 M⁻¹s⁻¹ | For DBCO derivatives with azides, influenced by solvent, pH, and azide (B81097) structure.[6] |
Table 2: Stability of DBCO-Conjugates
| Condition | Remaining Reactivity (%) | Notes |
| Aqueous Buffer, pH 7.4, 4°C, 48 hours | >95% | Optimal for short-term storage of working solutions. |
| Aqueous Buffer, pH 7.4, 25°C, 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. |
| Aqueous Buffer, pH 7.4, 37°C, 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation. |
| Presence of Glutathione (GSH) | Half-life of ~71 minutes | DBCO groups can react with thiols like GSH. |
Experimental Protocols
The following are detailed, step-by-step protocols for the key reactions involving DBCO-NHCO-PEG4-NH-Boc.
Protocol 1: Boc Deprotection of DBCO-NHCO-PEG4-NH-Boc
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
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DBCO-NHCO-PEG4-NH-Boc
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Trifluoroacetic acid (TFA), reagent grade
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve DBCO-NHCO-PEG4-NH-Boc in anhydrous DCM (e.g., 0.1 M). Perform this step in a fume hood.
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Deprotection: To the stirred solution, add an equal volume of TFA dropwise at room temperature. The reaction is typically complete within 1-2 hours.
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Work-up:
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Remove the DCM and TFA under reduced pressure using a rotary evaporator.
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Dissolve the residue in a small amount of DCM.
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Carefully add saturated NaHCO₃ solution to neutralize the excess TFA until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter the solution and concentrate under reduced pressure to obtain the crude DBCO-NHCO-PEG4-NH₂. The product can be further purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for conjugating a cytotoxic payload to an antibody using DBCO-NHCO-PEG4-NH-Boc.
Step A: Preparation of DBCO-Linker-Payload
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Deprotect DBCO-NHCO-PEG4-NH-Boc as described in Protocol 5.1 .
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Activate the carboxylic acid of the cytotoxic payload using a 1.2-fold molar excess of EDC and NHS in anhydrous DMF for 15-30 minutes at room temperature.
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Add the deprotected DBCO-NHCO-PEG4-NH₂ to the activated payload solution and stir overnight at room temperature.
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Purify the DBCO-linker-payload conjugate by reverse-phase HPLC.
Step B: Conjugation to an Azide-Modified Antibody
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Prepare an azide-modified antibody by reacting the antibody with a 10- to 20-fold molar excess of an azide-PEG-NHS ester in PBS (pH 7.4) for 1-2 hours at room temperature. Purify the azide-modified antibody using a desalting column.
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To the azide-modified antibody, add a 5- to 10-fold molar excess of the DBCO-linker-payload from Step A.
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Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[5]
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Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: Characterization of the Drug-to-Antibody Ratio (DAR)
The average number of drug molecules per antibody (DAR) is a critical quality attribute of an ADC.
Method: Hydrophobic Interaction Chromatography (HIC)
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Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.
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Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
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Equilibrate a HIC column with Mobile Phase A.
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Inject the purified ADC sample.
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Elute the ADC species using a linear gradient of increasing Mobile Phase B.
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Monitor the elution profile at 280 nm. Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will elute in order of increasing hydrophobicity.
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Calculate the average DAR by determining the weighted average of the peak areas.
Signaling Pathway Context: PROTAC-Mediated Degradation of BTK
PROTACs synthesized using DBCO-NHCO-PEG4-NH-Boc can be designed to target specific proteins for degradation, thereby modulating cellular signaling pathways. A prominent example is the targeting of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[7][8]
Conclusion
DBCO-NHCO-PEG4-NH-Boc is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates with high precision and efficiency. Its application in the development of ADCs and PROTACs underscores its significance in the advancement of targeted therapies. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemical biology, drug discovery, and materials science, enabling the successful implementation of this linker in their innovative research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-NHCO-PEG4-NH-Boc, 1255942-12-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
